molecular formula C23H22N2O3 B11942127 Carbobenzyloxyproline-2-naphthylamide

Carbobenzyloxyproline-2-naphthylamide

Cat. No.: B11942127
M. Wt: 374.4 g/mol
InChI Key: JNQYOPCQZVPOCL-UHFFFAOYSA-N
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Description

Carbobenzyloxyproline-2-naphthylamide is a synthetic compound with the molecular formula C23H22N2O3 and a molecular weight of 374.443 g/mol . It is a rare and unique chemical often used in early discovery research . The compound is characterized by its complex structure, which includes a carbobenzyloxy group, a proline moiety, and a naphthylamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbobenzyloxyproline-2-naphthylamide typically involves the reaction of carbobenzyloxyproline with 2-naphthylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxyproline-2-naphthylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthylamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Carbobenzyloxyproline-2-naphthylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbobenzyloxyproline-2-naphthylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    Carbobenzoxy-L-proline: Similar structure but lacks the naphthylamide group.

    Naphthylamide derivatives: Compounds with similar naphthylamide moieties but different substituents.

Uniqueness

Carbobenzyloxyproline-2-naphthylamide is unique due to its combination of a carbobenzyloxy group, a proline moiety, and a naphthylamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

benzyl 2-(naphthalen-2-ylcarbamoyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-22(24-20-13-12-18-9-4-5-10-19(18)15-20)21-11-6-14-25(21)23(27)28-16-17-7-2-1-3-8-17/h1-5,7-10,12-13,15,21H,6,11,14,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQYOPCQZVPOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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